5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
Description
“5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” is a complex organic compound that features a pyrimidinetrione core structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
(5Z)-1-(oxolan-2-ylmethyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21-20(22(27)25(23(28)24-21)14-19-7-4-12-29-19)13-16-8-10-18(11-9-16)30-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,19H,4,7,12,14-15H2,(H,24,26,28)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKSXCPTYKXJA-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of a benzylidene derivative with the pyrimidinetrione core.
Attachment of the tetrahydrofuran group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
“5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinetrione derivatives with different substituents. Examples include:
- **5-{(Z)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
- **5-{(Z)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of “5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” lies in its specific substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
